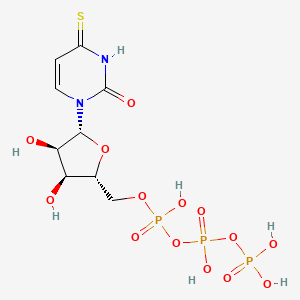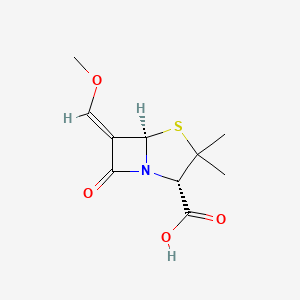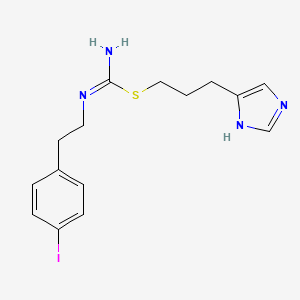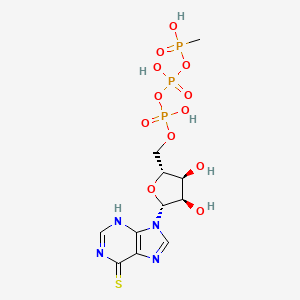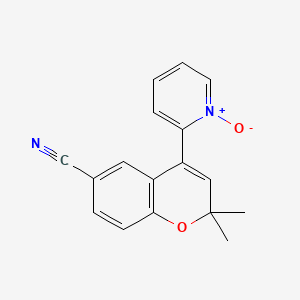![molecular formula C18H14N4O2S2 B1228490 2-{2-[5-Amino-4-(3-Thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}essigsäure CAS No. 956184-29-5](/img/structure/B1228490.png)
2-{2-[5-Amino-4-(3-Thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}essigsäure
Übersicht
Beschreibung
2-[2-[5-amino-4-(3-thiophenyl)-1-pyrazolyl]-4-phenyl-5-thiazolyl]acetic acid is a member of thiazoles.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Thiophen-basierte Verbindungen haben vielversprechende Antitumoraktivitäten gezeigt . Das Vorhandensein eines Thiophenrings in der Struktur dieser Verbindung könnte möglicherweise zu ihrer Antitumoraktivität beitragen.
Entzündungshemmende Wirkung
Es wurde berichtet, dass Thiophenderivate entzündungshemmende Eigenschaften besitzen . Ähnlich haben auch Thiazolderivate entzündungshemmende Wirkung gezeigt . Daher könnte diese Verbindung möglicherweise zur Behandlung von entzündlichen Erkrankungen eingesetzt werden.
Antibakterielle Wirkung
Sowohl Thiophen- als auch Thiazolderivate haben antimikrobielle Eigenschaften gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise als antimikrobielles Mittel verwendet werden könnte.
Antihypertensive Wirkung
Es wurde berichtet, dass Thiazolderivate antihypertensive Wirkung besitzen . Diese Verbindung, ein Thiazolderivat, könnte möglicherweise zur Behandlung von Bluthochdruck eingesetzt werden.
Neuroprotektive Wirkung
Thiazolderivate haben neuroprotektive Wirkung gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung von neurologischen Erkrankungen eingesetzt werden könnte.
Anwendungen in der Industriellen Chemie und Materialwissenschaft
Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt . Sie spielen auch eine wichtige Rolle bei der Weiterentwicklung von organischen Halbleitern, organischen Feldeffekttransistoren (OFETs) und bei der Herstellung von organischen Leuchtdioden (OLEDs) .
Antivirale Wirkung
Thiazolderivate haben Anti-HIV-Aktivität gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung von Virusinfektionen eingesetzt werden könnte.
Analgetische Wirkung
Thiazolderivate haben analgetische Wirkung gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise als Schmerzmittel eingesetzt werden könnte.
Zukünftige Richtungen
Thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . Future research could focus on the synthesis of novel thiophene analogs with enhanced biological activities and minimal toxicity. Further studies could also explore the specific mechanisms of action, physical and chemical properties, and safety profiles of these compounds.
Wirkmechanismus
Target of Action
The compound, also known as 2-[2-(5-amino-4-thiophen-3-ylpyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid, is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , and antimicrobial activities.
Mode of Action
It is known that thiophene derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
Given the known pharmacological properties of thiophene derivatives, it can be inferred that the compound may affect pathways related to inflammation, microbial infection, and cancer .
Pharmacokinetics
It is known that thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Given the known pharmacological properties of thiophene derivatives, it can be inferred that the compound may have anti-inflammatory, antimicrobial, and anticancer effects .
Action Environment
It is known that the reactivity of thiophene derivatives can be influenced by conditions such as temperature and ph . Therefore, these factors may potentially influence the action of the compound.
Biochemische Analyse
Biochemical Properties
2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially enhancing their antioxidant effects. Additionally, the pyrazole ring can interact with proteins involved in inflammatory responses, such as cyclooxygenase and lipoxygenase . These interactions may inhibit the activity of these enzymes, reducing inflammation and associated symptoms.
Cellular Effects
2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid has been shown to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress . Activation of this pathway leads to the upregulation of antioxidant genes, enhancing the cell’s ability to neutralize reactive oxygen species. Furthermore, the compound can modulate the expression of genes involved in inflammatory responses, such as interleukin-6 and tumor necrosis factor-alpha . These changes in gene expression can reduce inflammation and promote cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the thiazole ring can bind to the active site of superoxide dismutase, enhancing its catalytic activity and promoting the detoxification of superoxide radicals . Similarly, the pyrazole ring can inhibit the activity of cyclooxygenase by binding to its active site, reducing the production of pro-inflammatory prostaglandins . These binding interactions and subsequent changes in enzyme activity and gene expression contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and reduced sensitivity to oxidative stress . These long-term effects highlight the importance of considering temporal factors when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid can vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and enhancing antioxidant defenses . At higher doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular biomolecules . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These effects on metabolic pathways can impact overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid within cells and tissues are critical factors that determine its biochemical effects. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and overall efficacy.
Subcellular Localization
The subcellular localization of 2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and the nucleus, through targeting signals and post-translational modifications . For example, the compound can accumulate in the mitochondria, where it can enhance mitochondrial antioxidant defenses and promote energy production . Similarly, the compound can localize to the nucleus, where it can modulate gene expression and influence cellular responses to stress . These subcellular localization patterns are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[2-(5-amino-4-thiophen-3-ylpyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c19-17-13(12-6-7-25-10-12)9-20-22(17)18-21-16(11-4-2-1-3-5-11)14(26-18)8-15(23)24/h1-7,9-10H,8,19H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOQBJSQBMFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CSC=C4)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


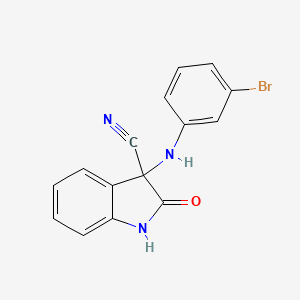
![1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)
![2-[2-Hex-1-ynyl-6-(methylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228411.png)
![3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide](/img/structure/B1228413.png)

![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)

